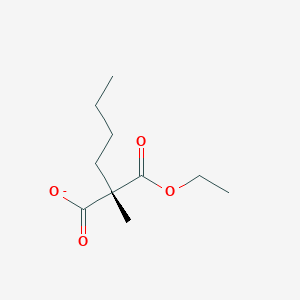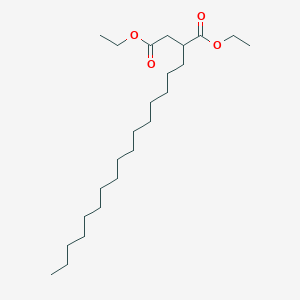
Diethyl 2-hexadecylbutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-hexadecylbutanedioate is an organic compound that belongs to the class of esters
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-hexadecylbutanedioate can be synthesized through the esterification of 2-hexadecylbutanedioic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often employing distillation techniques to separate the desired ester from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-hexadecylbutanedioate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 2-hexadecylbutanedioic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and ethanol, typically in the presence of a catalyst like sodium methoxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Sodium methoxide in methanol.
Major Products Formed
Hydrolysis: 2-Hexadecylbutanedioic acid and ethanol.
Reduction: 2-Hexadecylbutanediol.
Transesterification: A different ester and ethanol.
Applications De Recherche Scientifique
Diethyl 2-hexadecylbutanedioate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of diethyl 2-hexadecylbutanedioate involves its interaction with specific molecular targets, depending on its application. For instance, in drug delivery systems, it may enhance the solubility and stability of the drug, facilitating its transport across biological membranes. The long alkyl chain of the compound allows it to interact with lipid bilayers, potentially altering membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar ester with a shorter alkyl chain, commonly used in organic synthesis.
Diethyl succinate: Another ester with a shorter chain, used as a flavoring agent and in the synthesis of pharmaceuticals.
Diethyl phthalate: An ester used as a plasticizer in various industrial applications.
Uniqueness
Diethyl 2-hexadecylbutanedioate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This long chain enhances its hydrophobicity, making it suitable for applications that require interaction with lipid environments, such as in drug delivery and polymer formulations.
Propriétés
Numéro CAS |
83826-15-7 |
|---|---|
Formule moléculaire |
C24H46O4 |
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
diethyl 2-hexadecylbutanedioate |
InChI |
InChI=1S/C24H46O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(24(26)28-6-3)21-23(25)27-5-2/h22H,4-21H2,1-3H3 |
Clé InChI |
CXAHCVRZFSIOIR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC(CC(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)
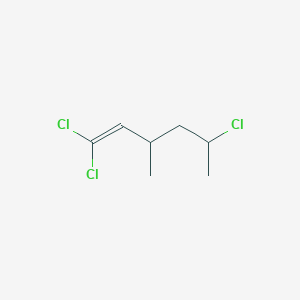
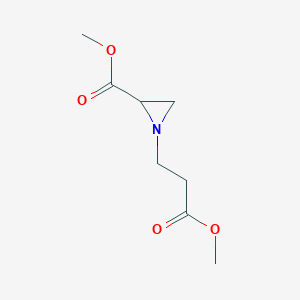
![1-Methoxybicyclo[2.2.1]hept-2-ene](/img/structure/B14404197.png)
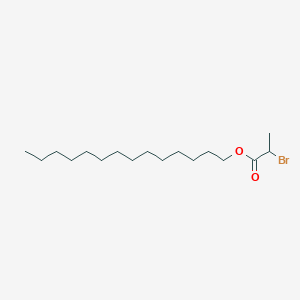
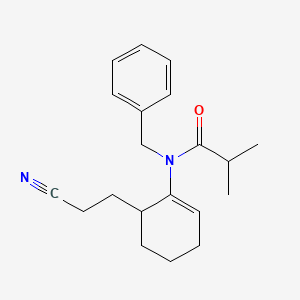

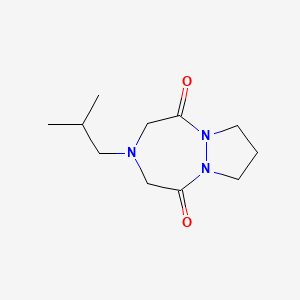

![6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14404232.png)

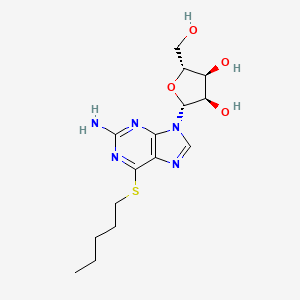
![(3R)-2,2-Dimethyl-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B14404258.png)
